molecular formula C4H9ClN2 B1281996 2-Aminobutanenitrile hydrochloride CAS No. 93554-80-4

2-Aminobutanenitrile hydrochloride

Cat. No. B1281996
CAS RN: 93554-80-4
M. Wt: 120.58 g/mol
InChI Key: OJGHKZQRNGOMQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a systems biocatalysis approach is described for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, which is structurally related to 2-Aminobutanenitrile hydrochloride. The synthesis involves a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination, using formaldehyde and alanine as starting materials. The class II pyruvate aldolase from E. coli and a pyridoxal phosphate-dependent transaminase were used as catalysts, achieving high yields between 86% and >95% .

Molecular Structure Analysis

The second paper discusses the synthesis and magnetic properties of new homo- and heterometallic Co(II) complexes containing 2-amino-isobutyric acid (aibH), which is an artificial amino acid. The structures of these complexes range from distorted tetrahedral metallic clusters to 2-D coordination polymers and metallo-cryptand encapsulated lanthanides. These findings highlight the versatility of amino acid derivatives in forming complex structures with metal ions .

Chemical Reactions Analysis

The third paper presents a method for the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation involves nucleophilic intramolecular cyclization and oxidation of the aniline moiety, demonstrating the reactivity of aminonitrile derivatives in cyclization reactions, which could be relevant for the chemical behavior of 2-Aminobutanenitrile hydrochloride .

Physical and Chemical Properties Analysis

The fourth paper investigates the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol. The study found that the rate constants increased linearly with the degree of amination, which contrasts with the amination using n-butylamine. This suggests that the presence of a hydroxyl group in 2-aminobutanol enhances the reactivity of the chloromethyl group, which could be an important consideration in the reactivity of 2-Aminobutanenitrile hydrochloride .

Scientific Research Applications

Synthesis and Stability

  • 4-Aminobutanenitrile, a derivative of 2-Aminobutanenitrile hydrochloride, is significant in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine. The hydrochloride form of 4-Aminobutanenitrile is more stable at room temperature, making it preferable for storage (Capon, Avery, Purdey, & Abell, 2020).

Pharmaceutical Synthesis

Biocatalysis in Amino Acid Synthesis

  • The compound is involved in biocatalytic processes like the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This synthesis is crucial for drug development and the manufacture of industrial products (Hernández et al., 2017).

Intermediate in Drug Synthesis

  • It serves as a key intermediate in the synthesis of Ethambutol, an antituberculosis agent. The synthesis process involves several steps, including resolution with L-(+)-tartaric acid and treatment with 1,2-dichloroethane (Xi-long, 2004).

Chemical Analysis

  • 2-Aminobutanenitrile hydrochloride plays a role in analytical chemistry, such as in the detection of 2-aminobutane residues in potatoes, demonstrating its relevance in agricultural and food safety research (Scudamore, 1980).

Antiviral Research

Safety And Hazards

The compound is labeled with a warning signal word. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHKZQRNGOMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537975
Record name 2-Aminobutanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobutanenitrile hydrochloride

CAS RN

93554-80-4
Record name 93554-80-4
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Record name 2-Aminobutanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobutanenitrile hydrochloride
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